N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-alanine
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Overview
Description
(2S)-2-({[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)PROPANOIC ACID is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-({[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a chlorophenyl derivative and a thioamide. The resulting intermediate is then subjected to acylation with a propanoic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-({[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)PROPANOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2S)-2-({[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
- **2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)PROPANOIC ACID
- **2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)BUTANOIC ACID
Uniqueness: (2S)-2-({[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)PROPANOIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the thiazole ring and the chlorophenyl group contributes to its reactivity and potential bioactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H13ClN2O3S |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
(2S)-2-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C14H13ClN2O3S/c1-7-11(12(18)16-8(2)14(19)20)21-13(17-7)9-5-3-4-6-10(9)15/h3-6,8H,1-2H3,(H,16,18)(H,19,20)/t8-/m0/s1 |
InChI Key |
RJZRQCHFSRAUBL-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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